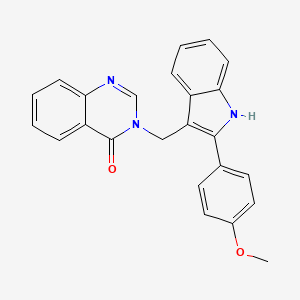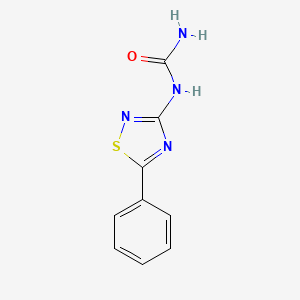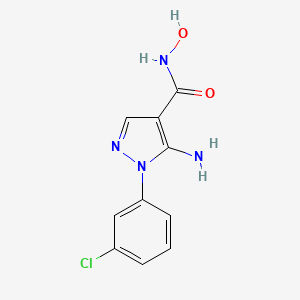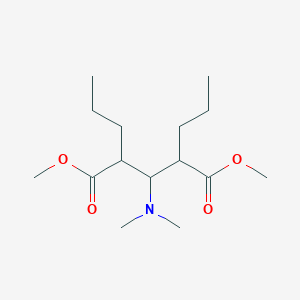
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound belonging to the class of isoindolones. Isoindolones are heterocyclic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. The presence of multiple chlorine atoms and a hydroxyl group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the chlorination of a precursor isoindolone compound. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial formation of the isoindolone ring, followed by selective chlorination and butylation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 3-butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol.
Substitution: Formation of various substituted isoindolones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of chlorine atoms and the hydroxyl group can enhance its binding affinity to target molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-one
- 3-Butyl-4,5,6,7-tetrachloro-2,3-dihydro-1H-isoindol-1-ol
- 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindole
Uniqueness
The uniqueness of 3-Butyl-4,5,6,7-tetrachloro-3-hydroxy-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88063-15-4 |
|---|---|
Molekularformel |
C12H11Cl4NO2 |
Molekulargewicht |
343.0 g/mol |
IUPAC-Name |
3-butyl-4,5,6,7-tetrachloro-3-hydroxy-2H-isoindol-1-one |
InChI |
InChI=1S/C12H11Cl4NO2/c1-2-3-4-12(19)6-5(11(18)17-12)7(13)9(15)10(16)8(6)14/h19H,2-4H2,1H3,(H,17,18) |
InChI-Schlüssel |
MVDSRMRGNVNJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)


![4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14400729.png)
![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)
![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)
![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)

![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)
![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)


